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Compound of Interest

Compound Name: 5-Bromopyridine-2-carboxylic acid

Cat. No.: B189602 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
5-Bromopyridine-2-carboxylic acid is a versatile heterocyclic building block widely employed

in the synthesis of complex organic molecules, particularly in the pharmaceutical and

agrochemical industries.[1][2][3] Its unique structural features, a pyridine ring substituted with

both a bromine atom and a carboxylic acid group, provide two reactive centers for a variety of

chemical transformations.[2] The bromine atom at the 5-position is amenable to palladium-

catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the

introduction of diverse aryl or heteroaryl substituents.[3] The carboxylic acid group at the 2-

position serves as a handle for esterification, amide bond formation, and other derivatizations.

[3] These characteristics make 5-Bromopyridine-2-carboxylic acid a valuable intermediate in

the development of novel therapeutic agents, including treatments for neurological disorders,

as well as anti-inflammatory and anti-cancer agents.[1]

Physicochemical Properties and Handling
A summary of the key physicochemical properties of 5-Bromopyridine-2-carboxylic acid is

provided in the table below.
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Property Value Reference

CAS Number 30766-11-1 [1][3]

Molecular Formula C₆H₄BrNO₂ [1]

Molecular Weight 202.01 g/mol [1]

Appearance White to light yellow solid [1]

Melting Point 173-175 °C

Purity ≥ 99% (HPLC) [1]

Synonyms 5-Bromo-2-picolinic acid [1][3]

Storage

Store at 0-8 °C in a well-sealed

container, away from oxidizing

agents.

[1]

Application in the Synthesis of a Dopamine D2 and
Serotonin-3 (5-HT3) Receptor Antagonist
A significant application of derivatives of 5-Bromopyridine-2-carboxylic acid is in the

synthesis of potent antagonists for dopamine D2 and serotonin-3 (5-HT3) receptors. One such

example is the synthesis of (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-

methoxy-6-methylaminopyridine-3-carboxamide, a compound with high affinity for both of these

receptors. The synthesis involves the preparation of a key intermediate, 5-bromo-2-methoxy-6-

methylaminopyridine-3-carboxylic acid, which is then coupled with the appropriate amine.

Synthesis of the Key Intermediate: 5-bromo-2-methoxy-
6-methylaminopyridine-3-carboxylic acid
The synthesis of this crucial intermediate involves a multi-step process, which is outlined below.

While the initial starting material for this specific synthesis is not 5-Bromopyridine-2-
carboxylic acid itself, the process highlights the chemical transformations relevant to this class

of compounds. The overall yield for the final two steps (bromination and hydrolysis) is reported

to be 67%.
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Synthesis of Key Intermediate

Methyl 2-chloro-6-(4-methylbenzenethio)pyridine-3-carboxylate Methoxylation Oxidation Nucleophilic Substitution
with methylamine Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate Bromination Alkaline Hydrolysis 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid

Click to download full resolution via product page

Caption: Synthetic pathway for the key intermediate.

Experimental Protocol: Synthesis of 5-bromo-2-
methoxy-6-methylaminopyridine-3-carboxylic acid
The following is a representative protocol based on the described synthesis.

Step 1: Bromination of Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate

Reagent/Solvent Molar Ratio Notes

Methyl 2-methoxy-6-

methylaminopyridine-3-

carboxylate

1.0 eq Starting material

Brominating agent (e.g., NBS) 1.0 - 1.2 eq
N-Bromosuccinimide is a

common choice.

Solvent (e.g., CCl₄, CH₃CN) -
Anhydrous conditions are

recommended.

Initiator (e.g., AIBN, benzoyl

peroxide)
Catalytic amount For radical bromination.

Procedure:

Dissolve methyl 2-methoxy-6-methylaminopyridine-3-carboxylate in a suitable anhydrous

solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Add the brominating agent and a catalytic amount of a radical initiator.

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the brominated

intermediate.

Step 2: Alkaline Hydrolysis

Reagent/Solvent Concentration Notes

Brominated intermediate - Product from Step 1.

Aqueous NaOH or KOH 1-2 M Base for hydrolysis.

Solvent (e.g., Methanol,

Ethanol)
- To aid solubility.

Procedure:

Dissolve the brominated intermediate in a mixture of an alcohol and aqueous sodium or

potassium hydroxide.

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is

complete (monitored by TLC or LC-MS).

Cool the mixture in an ice bath and acidify with a suitable acid (e.g., HCl) to precipitate the

carboxylic acid.

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-

bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid.

Final Drug Synthesis via Amide Coupling
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The final step in the synthesis of the target dopamine D2 and serotonin-3 (5-HT3) receptor

antagonist is the formation of an amide bond between the synthesized carboxylic acid

intermediate and (R)-1-ethyl-4-methylhexahydro-1,4-diazepin-6-amine.

Final Amide Coupling

5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid

Amide Coupling

(R)-1-ethyl-4-methylhexahydro-1,4-diazepin-6-amine

(R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide

Click to download full resolution via product page

Caption: Final amide coupling reaction.

Experimental Protocol: Amide Coupling
This is a general protocol for amide bond formation, a common and crucial reaction in

pharmaceutical synthesis.
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Reagent/Solvent Molar Ratio Notes

5-bromo-2-methoxy-6-

methylaminopyridine-3-

carboxylic acid

1.0 eq The synthesized intermediate.

(R)-1-ethyl-4-

methylhexahydro-1,4-diazepin-

6-amine

1.0 - 1.2 eq The amine coupling partner.

Coupling agent (e.g., HATU,

HOBt/EDC)
1.1 - 1.5 eq To activate the carboxylic acid.

Base (e.g., DIPEA, Et₃N) 2.0 - 3.0 eq To neutralize the acid formed.

Solvent (e.g., DMF, DCM) -
Anhydrous conditions are

essential.

Procedure:

Dissolve the carboxylic acid intermediate in an anhydrous solvent (e.g., DMF or DCM) in a

round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

Add the coupling agent(s) and the base, and stir the mixture at room temperature for 15-30

minutes to activate the carboxylic acid.

Add the amine to the reaction mixture.

Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

Once the reaction is complete, quench the reaction with water or a saturated aqueous

solution of sodium bicarbonate.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to

obtain the final active pharmaceutical ingredient.

Conclusion
5-Bromopyridine-2-carboxylic acid and its derivatives are undeniably valuable intermediates

for the pharmaceutical industry. Their utility in constructing complex molecular architectures,

particularly through well-established synthetic routes like amide coupling and cross-coupling

reactions, enables the development of novel drug candidates targeting a range of diseases.

The protocols and data presented herein provide a foundational understanding for researchers

and drug development professionals looking to leverage the synthetic potential of this important

building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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